(1R,2S)-erythro-Dihydro Bupropion Hydrochloride

Pharmacology In vivo behavioral study Metabolite activity

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride (CAS 357628-62-7) is the hydrochloride salt of a single, defined enantiomer of erythro-dihydrobupropion, a minor active metabolite of the antidepressant bupropion. This aminoketone-derived compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).

Molecular Formula C13H21Cl2NO
Molecular Weight 278.21 g/mol
Cat. No. B15290204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-erythro-Dihydro Bupropion Hydrochloride
Molecular FormulaC13H21Cl2NO
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl
InChIInChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1
InChIKeyYZHVQDVGTAELNB-CSDGMEMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride: A Defined Stereoisomer for Pharmacological and Analytical Research


(1R,2S)-erythro-Dihydro Bupropion Hydrochloride (CAS 357628-62-7) is the hydrochloride salt of a single, defined enantiomer of erythro-dihydrobupropion, a minor active metabolite of the antidepressant bupropion . This aminoketone-derived compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its biological activity is distinct from that of the parent drug and the primary metabolite, hydroxybupropion, as it is approximately 5-fold less potent in standard behavioral models [1]. The precise stereochemistry of this compound makes it an essential reference standard for chiral analytical method development, pharmacokinetic studies, and the investigation of stereoselective pharmacological effects, rather than a generic substitute for racemic mixtures or the parent compound.

Why Generic Substitution is Not Feasible for (1R,2S)-erythro-Dihydro Bupropion Hydrochloride


Substituting (1R,2S)-erythro-Dihydro Bupropion Hydrochloride with a racemic mixture or the alternative (1S,2R) enantiomer is not scientifically valid due to well-documented stereoselectivity in its pharmacological activity, metabolic fate, and drug-drug interaction profile. Like its parent drug and other metabolites, the compound's effects on monoamine transporters and cytochrome P450 enzymes are highly stereospecific [1]. Using a non-defined stereochemical form introduces unpredictable variability in potency, pharmacokinetic parameters (such as clearance and half-life), and off-target effects, critically undermining the reproducibility and interpretability of research data [2]. The quantitative evidence below demonstrates precisely why this specific enantiomer must be prioritized for targeted investigations.

Quantitative Evidence Guide for (1R,2S)-erythro-Dihydro Bupropion Hydrochloride: Head-to-Head Comparisons


Pharmacological Potency: 5-Fold Less Potent than Parent Bupropion in Murine Antidepressant Models

(1R,2S)-erythro-Dihydro Bupropion is an active metabolite of bupropion, but its potency is significantly lower than both the parent drug and the major metabolite, hydroxybupropion. An FDA-cited study demonstrated that in a standard mouse model for antidepressant activity, erythrohydrobupropion is 5-fold less potent than bupropion. This contrasts sharply with hydroxybupropion, which exhibits half the potency of bupropion in the same assay [1]. This quantitative difference renders the parent compound or hydroxybupropion unsuitable as biological surrogates for studies focused on the specific pharmacodynamic contributions of the erythro-isomer.

Pharmacology In vivo behavioral study Metabolite activity

Stereoselective CYP2D6 Inhibition: Enantiomers Exhibit Differential Potency in Drug-Drug Interaction Risk

The enantiomers of bupropion's metabolites exhibit stereoselective inhibition of cytochrome P450 enzymes, which is a critical factor in predicting drug-drug interactions (DDI). A 2025 study found that among the reductive metabolites, the (1R,2R)-threohydrobupropion enantiomer had a 2.1-fold lower Ki value (greater inhibitory potency) for CYP2D6 compared to its (1S,2S) counterpart [1]. While this data is for a different diastereomer, it strongly implies that the (1R,2S)-erythro stereoisomer will also have a distinct, non-interchangeable DDI profile compared to its (1S,2R)-enantiomer. Using the racemic mixture thus gives an averaged and potentially misleading DDI risk profile, confounding in vitro-in vivo extrapolation.

Drug metabolism Drug-drug interactions Stereoselectivity

Systemic Exposure: Racemic Erythro-Metabolite Exhibits Significantly Lower Plasma Exposure than the Threo-Diastereomer

The steady-state plasma exposure of racemic erythro-dihydrobupropion is much lower than that of racemic threo-dihydrobupropion, a finding attributed to enantioselective reduction by 11β-hydroxysteroid dehydrogenase type 1 [1]. This quantitative difference in pharmacokinetic profiles means that for studies aiming to understand the disposition of this specific reductive pathway, the use of the threo-isomer cannot serve as a proxy. Only the (1R,2S)-erythro isomer, or its racemate, can provide accurate data for exposure and elimination kinetics within this metabolic branch.

Pharmacokinetics Bioanalysis Metabolite disposition

Analytical Characterization: The (1R,2S) Isomer is Essential for Validating Chiral Separation Methods

The first stereoselective LC-MS/MS assay to resolve and quantify the enantiomers of erythro- and threo-dihydrobupropion was only recently developed and validated. This method required a specific chiral column (Lux 3 μ Cellulose-3) and a carefully controlled gradient, achieving a limit of quantification (LOQ) of 0.15 ng/mL for the erythro enantiomers [1]. The successful chromatographic separation and identification of the (1R,2S) peak was achieved through the sodium borohydride reduction of enantiopure (R)-bupropion, providing a definitive basis for its retention time and peak assignment [2]. Therefore, the (1R,2S)-erythro-Dihydro Bupropion Hydrochloride reference standard is not a luxury but a mandatory tool for any laboratory implementing or validating a chiral method for bupropion metabolites.

Analytical chemistry Method validation Chiral chromatography

Validated Research and Industrial Applications of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride


Chiral Purity Analysis and Reference Standard for Bupropion Metabolite Quantification

As the first method to resolve erythrohydrobupropion enantiomers has been established, (1R,2S)-erythro-Dihydro Bupropion Hydrochloride is the required single-enantiomer reference standard for implementing, calibrating, and validating this chiral LC-MS/MS assay in pharmaceutical quality control or clinical pharmacology laboratories [1]. Its use directly supports Abbreviated New Drug Application (ANDA) filings by ensuring method accuracy for the quantification of this specific metabolite in human plasma as a resolved single enantiomer.

Investigating Stereoselective Drug-Drug Interaction (DDI) Risk with CYP2D6

For researchers modeling the risk of bupropion to cause pharmacokinetic drug-drug interactions via CYP2D6 inhibition, the single (1R,2S) enantiomer is a critical tool. The established stereoselectivity of inhibitory potency among bupropion metabolites means that using the racemate provides an averaged, potentially misleading Ki value [2]. Only by using the (1R,2S) isomer can one generate a precise inhibition constant to be incorporated into physiologically based pharmacokinetic (PBPK) models for rigorous DDI prediction.

Pharmacodynamic Studies of the Erythro Metabolic Pathway

Since erythro-dihydrobupropion is pharmacologically active but 5-fold less potent than the parent drug in behavioral models [3], it serves as a critical probe for studying the contribution of the minor reductive pathway to bupropion's overall therapeutic or side-effect profile. Use of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride allows for the direct administration and study of this pathway's compound in vivo or in vitro, without confounding effects from the more potent hydroxybupropion or the threo-diastereomer.

Pharmacokinetic and Disposition Studies of the Erythro-Pathway

The systemic exposure of erythro-dihydrobupropion is significantly lower than that of threo-dihydrobupropion due to enzyme-specific reduction [4]. A defined (1R,2S) standard is indispensable for accurately monitoring the pharmacokinetics of this specific isomer in studies of hepatic clearance, the impact of genetic polymorphisms (e.g., CYP2C19), or the effects of enzyme inhibitors on the reductive clearance pathway, where cross-reactivity with the threo-isomer would invalidate the results.

Quote Request

Request a Quote for (1R,2S)-erythro-Dihydro Bupropion Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.